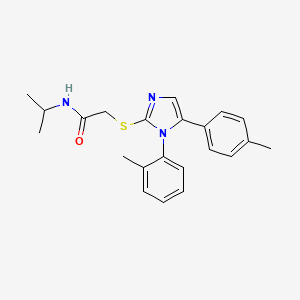

1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

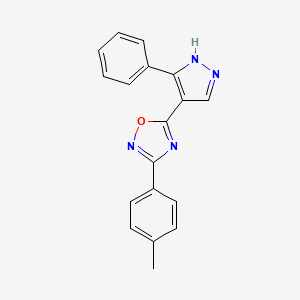

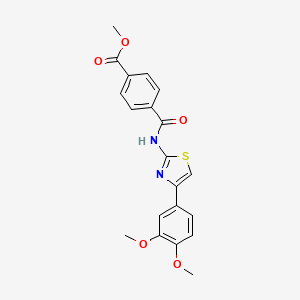

1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid is a chemical compound . It is a powder at room temperature . The IUPAC name for this compound is 1-(3,4-dimethylbenzoyl)-2-piperidinecarboxylic acid .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are commonly used in solution phase peptide synthesis . They have been utilized as a replacement for proline in many peptidomimetic syntheses .Molecular Structure Analysis

The molecular weight of this compound is 261.32 . The InChI code for this compound is 1S/C15H19NO3/c1-10-6-5-7-12 (11 (10)2)14 (17)16-9-4-3-8-13 (16)15 (18)19/h5-7,13H,3-4,8-9H2,1-2H3, (H,18,19) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The IUPAC name for this compound is 1-(3,4-dimethylbenzoyl)-2-piperidinecarboxylic acid . The InChI code for this compound is 1S/C15H19NO3/c1-10-6-5-7-12 (11 (10)2)14 (17)16-9-4-3-8-13 (16)15 (18)19/h5-7,13H,3-4,8-9H2,1-2H3, (H,18,19) .Aplicaciones Científicas De Investigación

Aurora Kinase Inhibitor Applications

Compounds structurally related to "1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid" have been studied for their potential as Aurora kinase inhibitors, which play a crucial role in cell division. These inhibitors can be useful in treating cancer by targeting the Aurora A kinase, suggesting a pathway for developing anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Heterocyclic Amino Acids Synthesis

Research has focused on developing novel heterocyclic amino acids, including those derived from piperidine carboxylic acids, for use as chiral building blocks in organic synthesis. These compounds have applications in creating more complex molecular structures, which can be used in various pharmaceutical and chemical research contexts (Gita Matulevičiūtė et al., 2021).

Sulphur-Transfer Reagent in Heterocycles Preparation

Piperidine derivatives have been employed as sulphur-transfer reagents in the synthesis of sulphur-nitrogen heterocycles. These compounds have potential applications in pharmaceuticals and agrochemicals due to their unique structural features and biological activities (M. Bryce, 1984).

Hydrogen Bonding and Molecular Assembly

Studies on the hydrogen bonding of proton-transfer compounds involving piperidine derivatives illustrate their role in molecular assembly and crystal engineering. These insights are valuable for designing new materials and understanding the molecular basis of their assembly and properties (Graham Smith & U. Wermuth, 2010).

Anticancer Agent Development

Research into piperidine-carboxylic acid derivatives has explored their potential as anticancer agents, highlighting the therapeutic applications of these compounds. This includes the synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as promising anticancer agents, indicating the broad applicability of piperidine derivatives in medical research (A. Rehman et al., 2018).

Propiedades

IUPAC Name |

1-(3,4-dimethylbenzoyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-6-7-12(9-11(10)2)14(17)16-8-4-3-5-13(16)15(18)19/h6-7,9,13H,3-5,8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOKZMBKTRMXFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC2C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![(4-Cyclopropylsulfonylpiperazin-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2522599.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2522608.png)

![4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2522609.png)

![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2522610.png)

![1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2522618.png)